molecular formula C12H14BCl2NO4 B3241052 2,6-Dichloro-3-nitrophenylboronic acid pinacol ester CAS No. 1451391-07-3

2,6-Dichloro-3-nitrophenylboronic acid pinacol ester

Cat. No.: B3241052
CAS No.: 1451391-07-3
M. Wt: 318 g/mol
InChI Key: IITLLCXGZGDIAX-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-nitrophenylboronic acid pinacol ester is a boronic ester derivative commonly used in organic synthesis. It is known for its utility in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules. This compound is characterized by the presence of two chlorine atoms and a nitro group on the phenyl ring, which can influence its reactivity and applications.

Mechanism of Action

Target of Action

The primary target of 2,6-Dichloro-3-nitrophenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

The compound’s stability also presents challenges, especially when considering the removal of the boron moiety at the end of a sequence if required .

Result of Action

The compound’s action results in the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . This leads to the creation of a broad array of diverse molecules with high enantioselectivity . For example, it allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as air and moisture . For instance, the compound’s susceptibility to hydrolysis is dependent on the substituents in the aromatic ring and the pH of the environment . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-nitrophenylboronic acid pinacol ester typically involves the reaction of 2,6-dichloro-3-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-nitrophenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically forms a new carbon-carbon bond.

    Protodeboronation: This reaction involves the removal of the boronic ester group, often using a protic solvent or an acid.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Protodeboronation: Protic solvents (e.g., methanol) or acids (e.g., HCl) are used to facilitate the reaction.

Major Products

    Suzuki-Miyaura Coupling: The major product is typically a biaryl compound or a substituted alkene, depending on the nature of the halide used.

    Protodeboronation: The major product is the corresponding phenol or aryl compound, depending on the reaction conditions.

Scientific Research Applications

2,6-Dichloro-3-nitrophenylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-3-nitrophenylboronic acid pinacol ester
  • 4-Nitrophenylboronic acid
  • 2,6-Dichloro-3-nitrobenzoic acid

Uniqueness

2,6-Dichloro-3-nitrophenylboronic acid pinacol ester is unique due to the presence of both chlorine and nitro groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules, particularly in the context of Suzuki-Miyaura coupling reactions.

Properties

IUPAC Name

2-(2,6-dichloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BCl2NO4/c1-11(2)12(3,4)20-13(19-11)9-7(14)5-6-8(10(9)15)16(17)18/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITLLCXGZGDIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BCl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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